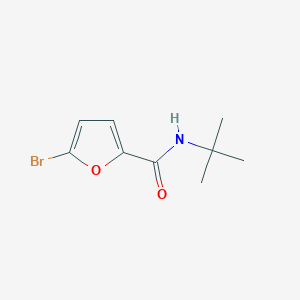

5-bromo-N-tert-butylfuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

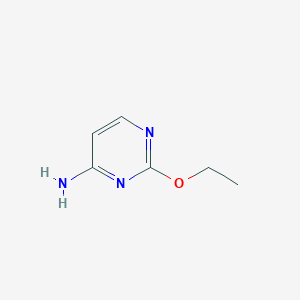

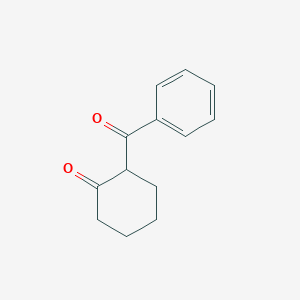

The compound 5-bromo-N-tert-butylfuran-2-carboxamide is a derivative of furan, which is a heterocyclic organic compound. The tert-butyl group is a common bulky substituent that can influence the chemical and physical properties of the molecule. While the provided papers do not directly discuss 5-bromo-N-tert-butylfuran-2-carboxamide, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related furan derivatives often involves selective bromination and subsequent reactions with nucleophilic agents. For instance, alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates are selectively brominated at the methyl group, which then react with secondary amines to form tertiary amines . This suggests that the bromo group in 5-bromo-N-tert-butylfuran-2-carboxamide could similarly undergo nucleophilic substitution reactions. Additionally, the synthesis of N-(4-bromophenyl)furan-2-carboxamide involves the reaction of furan-2-carbonyl chloride with an amine, which could be a comparable method for synthesizing the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using spectroscopic methods and computational chemistry. For example, the optimized molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide have been investigated, revealing insights into the stability and electron delocalization within the molecule . Similarly, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate has been studied using DFT to optimize the structure and understand its physicochemical properties . These studies indicate that computational methods could be employed to analyze the molecular structure of 5-bromo-N-tert-butylfuran-2-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of furan derivatives can be diverse. The bromomethyl derivatives of furan compounds have been shown to react with various nucleophiles, including secondary amines and sodium butylthiolate, to form different products . Additionally, the anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide analogues have been investigated, demonstrating the potential biological reactivity of such compounds . These findings suggest that 5-bromo-N-tert-butylfuran-2-carboxamide could also participate in a range of chemical reactions, potentially leading to biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the molecule's polarity, solubility, and reactivity. The first hyperpolarizability and NBO analysis of related compounds provide information on charge transfer and electron delocalization, which are important for understanding the non-linear optical properties and stability of the molecule . The molecular electrostatic potential and frontier molecular orbitals studied in similar compounds can also shed light on the reactivity and interaction of 5-bromo-N-tert-butylfuran-2-carboxamide with other molecules .

科学的研究の応用

Synthesis and Chemical Properties

5-bromo-N-tert-butylfuran-2-carboxamide is involved in various chemical synthesis processes and studies of chemical properties:

Preparation of Dialkoxyphosphorylmethyl Derivatives : A procedure for preparing halomethyl derivatives of 5-tert-butylfuran with electron-withdrawing substituents in position 2 was developed. This includes studying the phosphorylation of the resulting products under specific reactions conditions, demonstrating the chemical versatility and reactivity of similar compounds (Pevzner, 2003).

Novel Synthesis Routes : Novel and efficient routes have been devised for the synthesis of related compounds like 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing the chemical adaptability and utility in synthesizing complex molecules (Bobko et al., 2012).

Nucleophilic Reactions with Esters : Studies on ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate revealed its bromination and phosphorylation properties, indicating the compound's potential in forming diverse chemical structures and derivatives (Pevzner, 2003).

Synthesis of Alkyl Derivatives : Research on alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates highlights selective bromination and reaction with secondary amines, showing the compound's role in synthesizing pharmacologically relevant structures (Pevzner, 2003).

Biochemical and Medicinal Applications

The derivative compounds of 5-bromo-N-tert-butylfuran-2-carboxamide are also notable in biochemical and medicinal research:

Cardioprotective Agents : Derivatives like 5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamides have been discovered as new classes of malonyl-coenzyme A decarboxylase (MCD) inhibitors, indicating their potential in treating ischemic heart diseases (Cheng et al., 2006).

Aminocarbonylation Reactions : The compound's derivatives show varying reactivity in aminocarbonylation reactions based on different substituents, demonstrating their utility in synthesizing complex organic compounds (Marosvölgyi-Haskó et al., 2016).

Synthesis of Functionalized Compounds

Functionalized derivatives of 5-bromo-N-tert-butylfuran-2-carboxamide serve as key intermediates in the synthesis of various pharmacologically active compounds:

Synthesis of Functionalized Amino Acid Derivatives : Research on functionalized amino acid derivatives showcases the compound's role in designing new anticancer agents, reflecting its importance in pharmaceutical development (Kumar et al., 2009).

Preparation of HIV Protease Inhibitors : Derivatives of N‐tert‐Butyldecahydro‐3‐isoquinoline carboxamide, a key fragment in HIV protease inhibitors, have been prepared using related compounds, highlighting the significant role in antiviral drug synthesis (Casper & Hitchcock, 2007).

Safety And Hazards

特性

IUPAC Name |

5-bromo-N-tert-butylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-9(2,3)11-8(12)6-4-5-7(10)13-6/h4-5H,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIZGHGFAMCKTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

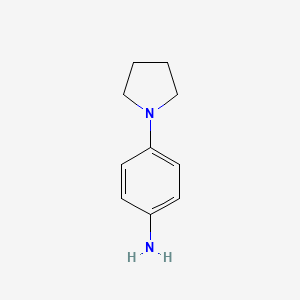

CC(C)(C)NC(=O)C1=CC=C(O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356735 |

Source

|

| Record name | 5-bromo-N-tert-butylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-tert-butylfuran-2-carboxamide | |

CAS RN |

356562-19-1 |

Source

|

| Record name | 5-bromo-N-tert-butylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)